An In-depth Technical Guide to 3-Methyl-1H-indole-5-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Methyl-1H-indole-5-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to form key interactions with biological targets have made it a focal point for the development of novel therapeutics. This guide provides an in-depth technical overview of a specific and valuable derivative, 3-Methyl-1H-indole-5-carbonitrile, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, logical synthetic approaches, and its emerging significance as a key intermediate in the design of targeted therapies.
Core Properties and Data
A foundational understanding of a compound begins with its fundamental physicochemical properties. 3-Methyl-1H-indole-5-carbonitrile is a distinct molecule whose identity is defined by the following key data points.
| Property | Value | Source |
| CAS Number | 3613-06-7 | |
| Molecular Formula | C₁₀H₈N₂ | [1] |
| Molecular Weight | 156.19 g/mol | |
| IUPAC Name | 3-methyl-1H-indole-5-carbonitrile | N/A |
Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway: Fischer Indole Synthesis
The Fischer indole synthesis is a robust reaction that proceeds through the formation of a phenylhydrazone, which then undergoes an acid-catalyzed[3][3]-sigmatropic rearrangement to yield the indole ring.[4]
Caption: Proposed Fischer Indole Synthesis for 3-Methyl-1H-indole-5-carbonitrile.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a well-established adaptation of the Fischer indole synthesis and is expected to yield the desired product.
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Hydrazone Formation:
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In a round-bottom flask, dissolve 4-cyano-3-methylphenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add acetone (1.1 eq) to the solution.
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Stir the mixture at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).
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-
Cyclization:
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To the hydrazone mixture, add a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are effective choices.[3]
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Heat the reaction mixture to reflux (typically 80-120 °C) for 2-4 hours. The progress of the cyclization should be monitored by TLC.
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Causality: The acid protonates the hydrazone, facilitating tautomerization to an ene-hydrazine. This intermediate then undergoes a[3][3]-sigmatropic rearrangement, followed by the elimination of ammonia to form the aromatic indole ring.[4]
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-
Work-up and Purification:
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After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice-cold water.
-
Neutralize the solution with a base, such as sodium bicarbonate or ammonium hydroxide, which will precipitate the crude product.
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Collect the solid by vacuum filtration and wash with cold water.
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The crude 3-Methyl-1H-indole-5-carbonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
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Physicochemical Characterization
The structural identity and purity of the synthesized 3-Methyl-1H-indole-5-carbonitrile would be confirmed through standard analytical techniques. While specific experimental data for this exact compound is not publicly available, the following are expected characteristic values based on closely related analogs.
| Property | Expected Value/Observation | Source/Rationale |
| Melting Point | 130-150 °C | Based on analogs like methyl 3-methyl-1H-indole-5-carboxylate (mp 145-147 °C).[5] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in water. | General solubility of indole derivatives. |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~11.5 (s, 1H, NH), ~8.0 (s, 1H, H4), ~7.5 (d, 1H, H6), ~7.4 (d, 1H, H7), ~7.2 (s, 1H, H2), ~2.3 (s, 3H, CH₃) ppm. | Inferred from spectra of similar indole carbonitriles and methyl-indoles.[6] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~138 (C7a), ~128 (C3a), ~125 (C4), ~124 (C6), ~122 (C2), ~120 (CN), ~112 (C7), ~110 (C3), ~100 (C5), ~9 (CH₃) ppm. | Inferred from spectra of similar indole carbonitriles and methyl-indoles.[6] |
| IR (KBr) | ν ~3300 (N-H stretch), ~2220 (C≡N stretch), ~1600-1450 (C=C aromatic stretch) cm⁻¹. | Characteristic stretching frequencies for the functional groups present.[6] |
Applications in Drug Discovery and Development
The indole nucleus is a prolific scaffold in modern drug discovery, with derivatives showing a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The nitrile group is also a key pharmacophore, known for its ability to form strong, directional interactions with protein targets and its metabolic stability.
Role as a Kinase Inhibitor Scaffold
Recent research has highlighted the potential of indole carbonitriles as potent inhibitors of various protein kinases, which are critical targets in oncology and other diseases. For instance, derivatives of 1H-indole-3-carbonitrile have been developed as highly potent Tropomyosin receptor kinase (TRK) inhibitors, a target in cancers driven by NTRK gene fusions.[7]
The 3-methyl and 5-carbonitrile substitutions on the indole ring of the title compound provide specific vectors for chemical modification and interaction with protein binding sites.
Caption: Interaction model of 3-Methyl-1H-indole-5-carbonitrile as a kinase inhibitor scaffold.
The N-H of the indole ring can act as a hydrogen bond donor, often forming a critical interaction with the hinge region of the kinase ATP binding pocket. The 3-methyl group can occupy a lipophilic pocket, enhancing binding affinity and selectivity. The 5-cyano group is a strong hydrogen bond acceptor and can form crucial polar contacts. This combination of features makes 3-Methyl-1H-indole-5-carbonitrile an attractive starting point for fragment-based drug design and lead optimization campaigns targeting kinases like DYRK1A and TRK.[7][8]
Safety and Handling
As a fine chemical intended for research, 3-Methyl-1H-indole-5-carbonitrile should be handled with appropriate care in a laboratory setting. Based on data from closely related compounds such as 3-methylindole and other indole nitriles, the following precautions are advised.[2]
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Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
3-Methyl-1H-indole-5-carbonitrile is a valuable heterocyclic building block with significant potential in drug discovery and development. Its synthesis is achievable through well-established methods like the Fischer indole synthesis. The strategic placement of the methyl and nitrile groups on the privileged indole scaffold provides a framework for designing potent and selective modulators of various biological targets, particularly protein kinases. This guide provides a comprehensive technical foundation for researchers to synthesize, characterize, and utilize this compound in their pursuit of novel therapeutics.
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